7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

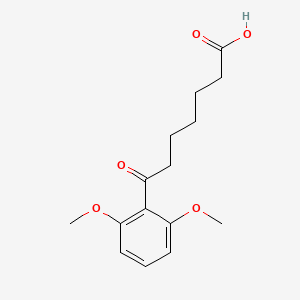

The compound “7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid” is a complex organic molecule. It contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid), a 2,6-dimethoxyphenyl group (a phenyl ring with methoxy groups at the 2 and 6 positions), and an oxo group (a carbonyl group) at the 7th position of the heptanoic acid chain .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heptanoic acid chain, the introduction of the oxo group, and the attachment of the 2,6-dimethoxyphenyl group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxo group could potentially introduce double bond character into the molecule, and the 2,6-dimethoxyphenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically reactive, especially in conditions that favor its deprotonation. The oxo group could also potentially be involved in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and 2,6-dimethoxyphenyl groups could impact its solubility, while the length of the heptanoic acid chain could influence its phase at room temperature .科学研究应用

Synthesis and Antiproliferative Activity : A derivative of 7-oxoheptanoate exhibited moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research and therapy (Nurieva et al., 2015).

Key Intermediate for Synthesis : Methyl 7-Oxoheptanoate, a related compound, has been used in the synthesis of various chemical intermediates, highlighting its utility in organic synthesis (Ballini & Petrini, 1984).

Optical Purity and Asymmetric Hydrogenation : Studies on the synthesis of optically pure derivatives of dimethoxyphenylpropanoic acid show applications in developing asymmetric hydrogenation catalyst systems, which are crucial in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).

Density Functional Theory (DFT) Analysis : Research on the geometrical parameters and structural analysis of 7-oxoheptanoate derivatives via DFT provides insights into their chemical properties and potential applications in material science and molecular modeling (Çeti̇nkaya, 2017).

Antioxidant Properties and Biological Evaluation : Synthesis and characterization of triazoles derived from dimethoxyphenyl compounds reveal their antioxidant properties, suggesting potential use in developing new therapeutic agents (Dovbnya et al., 2022).

Enzymatic Modification for Antioxidant Capacity : The laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 7-oxoheptanoate, resulted in the production of compounds with higher antioxidant capacity, indicating potential for bioactive compound development (Adelakun et al., 2012).

未来方向

属性

IUPAC Name |

7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-19-12-8-6-9-13(20-2)15(12)11(16)7-4-3-5-10-14(17)18/h6,8-9H,3-5,7,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGVUUKWPWFECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645472 |

Source

|

| Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |

CAS RN |

898792-51-3 |

Source

|

| Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

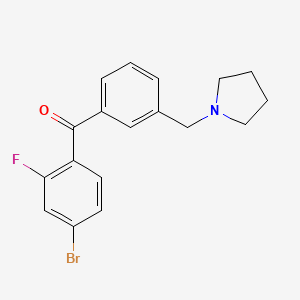

![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)

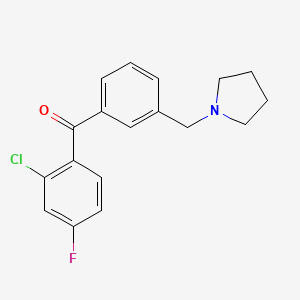

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

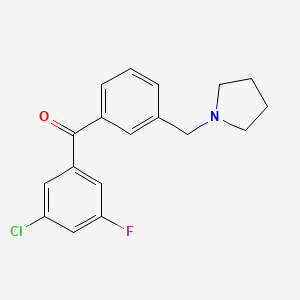

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

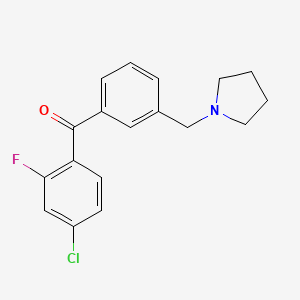

![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)